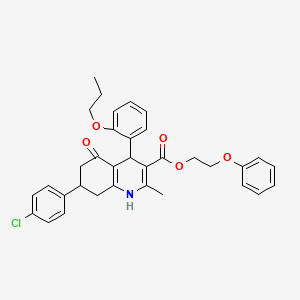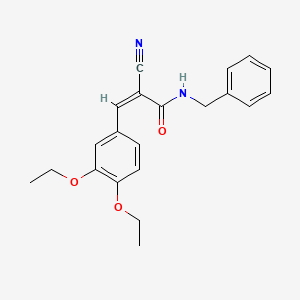![molecular formula C23H23NO3S3 B11678742 (5Z)-5-(3-methoxy-4-{2-[(4-methylphenyl)sulfanyl]ethoxy}benzylidene)-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11678742.png)
(5Z)-5-(3-methoxy-4-{2-[(4-methylphenyl)sulfanyl]ethoxy}benzylidene)-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound (5Z)-5-(3-methoxy-4-{2-[(4-methylphenyl)sulfanyl]ethoxy}benzylidene)-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one is a complex organic molecule with potential applications in various fields such as chemistry, biology, and medicine. This compound features a thiazolidinone core, which is known for its biological activity, and a benzylidene group that can influence its chemical reactivity and interaction with biological targets.
准备方法
合成路线和反应条件
(5Z)-5-(3-甲氧基-4-{2-[(4-甲基苯基)硫代]乙氧基}亚苄基)-3-(丙-2-烯-1-基)-2-硫代-1,3-噻唑烷-4-酮 的合成通常涉及多个步骤,从易获得的前体开始。一种常见的方法是在碱性条件下,将噻唑烷酮衍生物与亚苄基化合物缩合。反应条件通常包括使用乙醇或甲醇等溶剂以及哌啶等催化剂,以促进缩合反应。
工业生产方法
该化合物的工业生产可能涉及对合成路线的优化,以提高收率和纯度。这可能包括使用连续流动反应器,可以更好地控制反应参数和可扩展性。此外,还采用重结晶或色谱等纯化技术来获得高纯度的最终产物。
化学反应分析
反应类型
(5Z)-5-(3-甲氧基-4-{2-[(4-甲基苯基)硫代]乙氧基}亚苄基)-3-(丙-2-烯-1-基)-2-硫代-1,3-噻唑烷-4-酮: 可以进行多种化学反应,包括:
氧化: 该化合物可以使用过氧化氢或高锰酸钾等试剂氧化,导致形成亚砜或砜。
还原: 还原反应可以使用硼氢化钠或氢化铝锂等还原剂进行,可以还原噻唑烷酮环或亚苄基基团。
取代: 亲核取代反应可以在甲氧基或硫代基团处发生,导致形成具有不同官能团的新衍生物。
常用试剂和条件
氧化: 过氧化氢,高锰酸钾;通常在水性或有机溶剂中进行。
还原: 硼氢化钠,氢化铝锂;反应通常在乙醇或四氢呋喃等溶剂中进行。
取代: 胺或硫醇等亲核试剂;反应可以在二甲基亚砜或乙腈等极性溶剂中进行。
主要产物
从这些反应中形成的主要产物取决于所使用的具体条件和试剂。例如,氧化可以产生亚砜或砜,而还原可以产生醇或胺。
科学研究应用
(5Z)-5-(3-甲氧基-4-{2-[(4-甲基苯基)硫代]乙氧基}亚苄基)-3-(丙-2-烯-1-基)-2-硫代-1,3-噻唑烷-4-酮: 在科学研究中有几种应用:
化学: 用作合成更复杂分子的构建块以及有机合成中的试剂。
生物学: 研究其潜在的生物活性,包括抗菌、抗真菌和抗癌特性。
医学: 探索其潜在的治疗效果,特别是在治疗癌症和传染病等疾病方面。
工业: 用于开发新材料以及在各种化学过程中用作催化剂。
作用机制
(5Z)-5-(3-甲氧基-4-{2-[(4-甲基苯基)硫代]乙氧基}亚苄基)-3-(丙-2-烯-1-基)-2-硫代-1,3-噻唑烷-4-酮 的作用机制涉及其与特定分子靶标的相互作用。该化合物可以与酶或受体结合,抑制其活性,并导致各种生物学效应。例如,它可能通过干扰细胞信号通路或诱导凋亡来抑制癌细胞的生长。
相似化合物的比较
类似化合物
独特性
(5Z)-5-(3-甲氧基-4-{2-[(4-甲基苯基)硫代]乙氧基}亚苄基)-3-(丙-2-烯-1-基)-2-硫代-1,3-噻唑烷-4-酮: 因其特定的结构特征而独一无二,例如噻唑烷酮核心和亚苄基基团,赋予了独特的化学反应性和生物活性。其能够进行各种化学反应以及其潜在的治疗应用使其成为科学研究和工业应用的宝贵化合物。
属性
分子式 |
C23H23NO3S3 |
|---|---|
分子量 |
457.6 g/mol |
IUPAC 名称 |
(5Z)-5-[[3-methoxy-4-[2-(4-methylphenyl)sulfanylethoxy]phenyl]methylidene]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C23H23NO3S3/c1-4-11-24-22(25)21(30-23(24)28)15-17-7-10-19(20(14-17)26-3)27-12-13-29-18-8-5-16(2)6-9-18/h4-10,14-15H,1,11-13H2,2-3H3/b21-15- |
InChI 键 |
WAMHVZUMHPFFIR-QNGOZBTKSA-N |
手性 SMILES |
CC1=CC=C(C=C1)SCCOC2=C(C=C(C=C2)/C=C\3/C(=O)N(C(=S)S3)CC=C)OC |
规范 SMILES |
CC1=CC=C(C=C1)SCCOC2=C(C=C(C=C2)C=C3C(=O)N(C(=S)S3)CC=C)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(5E)-5-(3-ethoxy-4-{2-[2-(4-methylphenoxy)ethoxy]ethoxy}benzylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11678672.png)
![ethyl 5-[(biphenyl-4-ylcarbonyl)oxy]-1,2-dimethyl-1H-benzo[g]indole-3-carboxylate](/img/structure/B11678678.png)
![N-[3-(morpholin-4-yl)propyl]-2-nitro-4-(trifluoromethyl)aniline](/img/structure/B11678683.png)

![Ethyl 4-[({1-(4-fluorophenyl)-3-[2-(4-methoxyphenyl)ethyl]-5-oxo-2-thioxoimidazolidin-4-yl}acetyl)amino]benzoate](/img/structure/B11678693.png)
![2-Methoxy-4-{1-[4-(2-methoxy-phenyl)-piperazin-1-ylimino]-ethyl}-phenol](/img/structure/B11678695.png)

![2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(1E)-1-(4-hydroxyphenyl)ethylidene]acetohydrazide](/img/structure/B11678700.png)
![(5Z)-5-(3-iodo-5-methoxy-4-{2-[2-(prop-2-en-1-yl)phenoxy]ethoxy}benzylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11678719.png)

![N-[(2E,5E)-5-(furan-2-ylmethylidene)-4-oxo-1,3-thiazolidin-2-ylidene]benzenesulfonamide](/img/structure/B11678731.png)
![2-(1H-benzimidazol-2-ylsulfanyl)-N'-[(E)-(3-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11678733.png)
![ethyl (2Z)-2-({1-[2-(2-fluorophenoxy)ethyl]-1H-indol-3-yl}methylidene)-3-oxo-7-phenyl-5-(thiophen-2-yl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11678737.png)
![2-[(2-Methylphenoxy)methyl]-8,9-diphenylfuro[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B11678752.png)
